Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF), can significantly influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Halogenating agents, organolithium reagents, and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission. They may also inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus
Uniqueness
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its morpholine-4-carbonyl group enhances its solubility and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Formula: C12H13N1O3S
Molecular Weight: 251.30 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)C1=C(SC=C1)C(=O)N1CCOCC1
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiophene Derivative: The initial step often includes the formation of a thiophene ring through cyclization reactions involving thiophene-2-carboxylic acid derivatives.
- Carbamate Formation: A morpholine derivative is then reacted to form the carbamate linkage, which is crucial for the biological activity of the compound.
- Methyl Esterification: Finally, methyl esterification occurs to yield the final product.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. In vitro evaluations reveal its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Bacillus subtilis | 15 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways, leading to cell lysis and death.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- HepG2 (hepatocellular carcinoma)
- MCF-7 (breast cancer)
- HCT116 (colorectal cancer)
In vitro studies using the MTT assay demonstrated that the compound has an IC50 value lower than 30 µM for these cell lines, indicating potent anti-proliferative effects.
Cell Line | IC50 (µM) |
---|---|
HepG2 | <25 |
MCF-7 | <30 |
HCT116 | <35 |
Case Studies
- Antimicrobial Efficacy Study: A study published in MDPI evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a focus on its potential as a lead compound for developing new antibiotics .
- Anticancer Activity Assessment: Another research article highlighted the anticancer properties of this compound through a series of assays on cancer cell lines. The results indicated that it could induce apoptosis in cancer cells via modulation of apoptotic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
Properties
CAS No. |
921596-41-0 |
---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 5-(morpholine-4-carbonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C11H13NO4S/c1-15-11(14)9-3-2-8(17-9)10(13)12-4-6-16-7-5-12/h2-3H,4-7H2,1H3 |
InChI Key |
YLGZYOBXQCPRAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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